molecular formula C18H16N2OS4 B12708772 Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester CAS No. 142979-68-8

Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester

Cat. No.: B12708772
CAS No.: 142979-68-8
M. Wt: 404.6 g/mol
InChI Key: NXTJSLCOKVOENX-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester is a complex organic compound with a unique structure that includes a thiazolidinyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester exerts its effects involves interaction with specific molecular targets. The thiazolidinyl ester group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 4-methylphenyl, methyl ester: This compound has a similar aromatic structure but lacks the thiazolidinyl ester group.

    Thiazolidinone derivatives: These compounds share the thiazolidinone core but differ in their substituents.

Uniqueness

Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester is unique due to its combination of a thiazolidinyl ester group with a carbamodithioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

142979-68-8

Molecular Formula

C18H16N2OS4

Molecular Weight

404.6 g/mol

IUPAC Name

[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl] N-(4-methylphenyl)carbamodithioate

InChI

InChI=1S/C18H16N2OS4/c1-11-3-7-13(8-4-11)19-17(22)24-16-15(21)20(18(23)25-16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H,19,22)

InChI Key

NXTJSLCOKVOENX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)SC2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C

Origin of Product

United States

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